

# Application Notes and Protocols for Fasiglifam Administration in Diabetic Rodent Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fasiglifam*

Cat. No.: *B1672068*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fasiglifam** (also known as TAK-875) is a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).<sup>[1][2]</sup> GPR40 is highly expressed in pancreatic  $\beta$ -cells and plays a role in glucose-stimulated insulin secretion (GSIS).<sup>[1][3]</sup> **Fasiglifam** potentiates insulin secretion in a glucose-dependent manner, making it a therapeutic candidate for type 2 diabetes with a reduced risk of hypoglycemia.<sup>[3][4]</sup> These application notes provide a comprehensive overview of the administration of **Fasiglifam** in various diabetic rodent models, summarizing key pharmacokinetic and pharmacodynamic data and detailing experimental protocols.

## Data Presentation

### Pharmacokinetics of Fasiglifam in Rats

The pharmacokinetic profile of **Fasiglifam** has been characterized in Sprague Dawley rats following both intravenous (IV) and oral (PO) administration. The compound exhibits high oral bioavailability.<sup>[5][6]</sup>

| Parameter                                            | Male Sprague Dawley Rats | Female Sprague Dawley Rats | Reference |
|------------------------------------------------------|--------------------------|----------------------------|-----------|
| Oral Bioavailability                                 | 85-120%                  | 91-108%                    | [5][7][8] |
| Time to Maximum Plasma Concentration (Tmax) (Oral)   | 1 hour                   | 1 hour                     | [5]       |
| Plasma Half-life (t <sub>1/2</sub> ) (10 mg/kg Oral) | 11.1 - 12.4 hours        | 11.2 - 11.6 hours          | [5][7][8] |
| Plasma Half-life (t <sub>1/2</sub> ) (50 mg/kg Oral) | 10.3 hours               | 9.8 hours                  | [5]       |

Table 1: Pharmacokinetic parameters of **Fasiglifam** in Sprague Dawley rats.

## Plasma Concentrations of Fasiglifam in Sprague Dawley Rats

Peak plasma concentrations of **Fasiglifam** are dose-dependent following oral administration.

| Administration Route and Dose | Mean Peak Plasma Concentration (C <sub>max</sub> ) in Males | Mean Peak Plasma Concentration (C <sub>max</sub> ) in Females | Reference |
|-------------------------------|-------------------------------------------------------------|---------------------------------------------------------------|-----------|
| 5 mg/kg IV                    | 8.8 µg/mL                                                   | 9.2 µg/mL                                                     | [7][8]    |
| 10 mg/kg PO                   | 12.4 ± 2.6 µg/mL                                            | 12.9 ± 3.5 µg/mL                                              | [5]       |
| 50 mg/kg PO                   | 76.2 ± 3.7 µg/mL                                            | 83.7 ± 13.2 µg/mL                                             | [5]       |

Table 2: Mean peak plasma concentrations (C<sub>max</sub>) of **Fasiglifam** in Sprague Dawley rats following intravenous and oral administration.

## Efficacy of Fasiglifam in Diabetic Rodent Models

**Fasiglifam** has demonstrated significant glucose-lowering effects in various diabetic rodent models. The efficacy is often assessed by measuring the reduction in the area under the curve

(AUC) for glucose during an oral glucose tolerance test (OGTT).

| Animal Model                                | Treatment                    | Dose (Oral)                       | Change in Glucose AUC                           | Reference |
|---------------------------------------------|------------------------------|-----------------------------------|-------------------------------------------------|-----------|
| N-STZ-1.5 Rats                              | Fasiglifam                   | 3-30 mg/kg                        | Dose-dependent improvement in glucose tolerance | [9]       |
| N-STZ-1.5 Rats                              | Fasiglifam vs. Glibenclamide | 10 mg/kg (maximal effective dose) | -37.6% (Fasiglifam) vs. -12.3% (Glibenclamide)  | [9]       |
| Aged Zucker Diabetic Fatty (ZDF) Rats       | Fasiglifam                   | 3-10 mg/kg                        | Effective in improving glucose tolerance        | [9]       |
| N-STZ-1.5 Rats (Glibenclamide desensitized) | Fasiglifam                   | 3-10 mg/kg                        | Effective in improving glucose tolerance        | [9]       |
| N-STZ-1.5 Rats (Combination Therapy)        | Fasiglifam + Glimepiride     | 3 mg/kg + 10 mg/kg                | -43.1% (additive effect)                        | [9]       |

Table 3: Glucose-lowering efficacy of **Fasiglifam** in diabetic rat models.

## Experimental Protocols

### Protocol 1: Induction of Type 2 Diabetes in Rats using Neonatal Streptozotocin (N-STZ-1.5 Model)

This protocol describes the creation of a non-obese, type 2 diabetic rat model.

Materials:

- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5), sterile
- Sprague Dawley rat pups (1.5 days old)
- Insulin syringes (0.3 mL)
- Heating pad

**Procedure:**

- On the day of injection, prepare a fresh solution of STZ in cold, sterile citrate buffer. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 80-100 mg/kg).[10] Keep the solution on ice and protected from light.
- Separate the 1.5-day-old rat pups from their mother. To prevent hypothermia, place the pups on a heating pad set to a low temperature.
- Administer the calculated dose of STZ via intraperitoneal (IP) injection using an insulin syringe.
- Return the pups to their mother immediately after injection.
- Monitor the pups for any signs of distress. Initial transient hyperglycemia is typically followed by a period of normoglycemia.
- Non-fasting hyperglycemia generally develops from 6-8 weeks of age.[10] Confirm diabetes by measuring blood glucose levels. Animals with sustained hyperglycemia are considered diabetic and can be used for subsequent studies.

## Protocol 2: Oral Administration of Fasiglifam by Gavage

This protocol details the procedure for administering **Fasiglifam** orally to rats.

**Materials:**

- **Fasiglifam**

- Vehicle (e.g., 0.5% w/v methylcellulose in water)[5]
- Weighing scale
- Mortar and pestle or appropriate homogenization equipment
- Graduated cylinder and beaker
- Stir plate and stir bar
- Oral gavage needles (appropriate size for the rat)
- Syringes

Procedure:

- Calculate the required amount of **Fasiglifam** and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals. The final volume for gavage is typically 10 mL/kg.[5]
- Prepare the vehicle solution (0.5% methylcellulose in water).
- Weigh the appropriate amount of **Fasiglifam**.
- Create a suspension by adding a small amount of the vehicle to the **Fasiglifam** powder and triturating to a smooth paste. Gradually add the remaining vehicle while stirring continuously to ensure a uniform suspension.
- Administer the **Fasiglifam** suspension to the rats via oral gavage using a suitable gavage needle attached to a syringe. Ensure the needle is inserted gently and correctly into the esophagus to avoid injury.
- For control animals, administer the vehicle alone using the same procedure.

## Protocol 3: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

This protocol outlines the steps for performing an OGTT to assess the effect of **Fasiglifam** on glucose metabolism.

#### Materials:

- Fasted diabetic rats (overnight fasting, typically 12-16 hours, with free access to water)[[11](#)][[12](#)]
- **Fasiglifam** or vehicle (prepared as in Protocol 2)
- Glucose solution (e.g., 20% dextrose in sterile water)[[12](#)]
- Glucometer and test strips
- Lancets or tail-snip equipment for blood collection
- Timer

#### Procedure:

- Fast the rats overnight but allow free access to water.
- Record the baseline body weight of each rat.
- Administer **Fasiglifam** or vehicle orally (as described in Protocol 2) at a predetermined time before the glucose challenge (e.g., 60 minutes).[[11](#)]
- At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
- Immediately after the baseline blood sample is taken, administer the glucose solution orally by gavage at a dose of 1.5 g/kg.[[11](#)]
- Collect subsequent blood samples at specific time points after the glucose administration, for example, at 15, 30, 60, and 120 minutes.[[12](#)]
- Measure the blood glucose concentration at each time point using a glucometer.

- Plot the blood glucose concentration versus time for each animal and calculate the area under the curve (AUC) to assess glucose tolerance.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasiglifam as a new potential treatment option for patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience [ouci.dntb.gov.ua]
- 5. tandfonline.com [tandfonline.com]
- 6. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-jarb.org [e-jarb.org]
- 12. mmpc.org [mmpc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Fasiglifam Administration in Diabetic Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672068#fasiglifam-administration-in-diabetic-rodent-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)